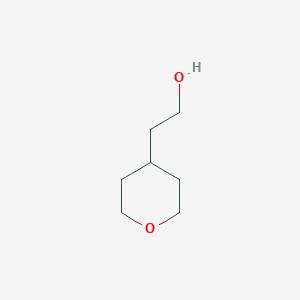

2-(Tetrahydro-2H-pyran-4-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-4-1-7-2-5-9-6-3-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXZZACRGBBWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590791 | |

| Record name | 2-(Oxan-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4677-18-3 | |

| Record name | 2-(Oxan-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)ethanol: Properties, Synthesis, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS No. 4677-18-3), a versatile heterocyclic alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in leveraging the unique structural features of the tetrahydropyran scaffold.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of biologically active compounds to enhance their pharmacological profiles.[1][2] Its saturated, non-planar ring system can improve aqueous solubility, metabolic stability, and cell permeability, while also providing a three-dimensional framework for precise ligand-receptor interactions. This compound, featuring a primary alcohol extending from the 4-position of the THP ring, represents a valuable building block for introducing this beneficial moiety into larger, more complex molecules. This guide will delve into the core chemical characteristics of this compound, its synthesis, and its strategic deployment in the design of novel therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design.

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4677-18-3 | [3][4][5][6] |

| Molecular Formula | C₇H₁₄O₂ | [5] |

| Molecular Weight | 130.18 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 226.0 °C at 760 mmHg | [5] |

| Density | 0.981 g/cm³ | [5] |

| Flash Point | 95 °C | [5] |

| Solubility | Information not widely available, but expected to be soluble in a range of organic solvents. |

Spectroscopic Profile (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

-CH₂-OH Protons: A triplet corresponding to the methylene group attached to the hydroxyl group, likely appearing in the range of 3.5-3.8 ppm. The hydroxyl proton itself would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Tetrahydropyran Ring Protons: A series of multiplets in the region of 1.2-3.9 ppm. The protons on the carbons adjacent to the ring oxygen (C2 and C6) would be the most deshielded and appear further downfield.

-

Methine Proton (C4): A multiplet for the proton at the 4-position of the ring, coupled to the adjacent methylene protons.

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

-CH₂-OH Carbon: A signal for the carbon of the ethanol side chain, expected around 60-65 ppm.

-

Tetrahydropyran Ring Carbons: Signals for the five carbons of the tetrahydropyran ring. The carbons adjacent to the ring oxygen (C2 and C6) will be the most downfield, typically in the 65-70 ppm range. The other ring carbons (C3, C4, and C5) will appear at higher field.

The IR spectrum is a valuable tool for identifying key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[7]

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the alkyl chain and the tetrahydropyran ring.[7]

-

C-O Stretch: A distinct absorption band in the fingerprint region, typically between 1050-1150 cm⁻¹, corresponding to the C-O single bond stretching of the primary alcohol and the ether linkages within the tetrahydropyran ring.[7]

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 130. Subsequent fragmentation would likely involve the loss of water (M-18) from the alcohol, and cleavage of the ethanol side chain.

Synthesis and Manufacturing

A reliable and scalable synthesis is crucial for the widespread use of any chemical building block.

Retrosynthetic Analysis and Key Precursors

A common synthetic route to this compound involves the reduction of a corresponding carboxylic acid ester. The key precursor for this transformation is ethyl 2-(tetrahydropyran-4-yl)acetate.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran scaffold is a recurring motif in a multitude of clinically approved drugs and investigational new drug candidates. Its incorporation can confer advantageous properties, making this compound a valuable synthon.

A Versatile Building Block

The primary alcohol functionality of this compound serves as a versatile handle for a variety of chemical transformations, including:

-

Etherification: To introduce the tetrahydropyran moiety into a target molecule via an ether linkage.

-

Esterification: To form ester derivatives, which can act as prodrugs or modify the pharmacokinetic profile of a compound.

-

Oxidation: To access the corresponding aldehyde or carboxylic acid, providing further opportunities for synthetic elaboration.

-

Conversion to a Leaving Group: The alcohol can be converted to a tosylate or mesylate, facilitating nucleophilic substitution reactions.

Role in Enhancing Pharmacokinetic Properties

The inclusion of the tetrahydropyran ring can positively influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility. The cyclic structure can also impart a degree of conformational rigidity, which may lead to enhanced binding affinity for a biological target.

Examples of Tetrahydropyran-Containing Drugs

While specific examples of drugs directly synthesized from this compound are not prominently featured in the literature, the broader class of tetrahydropyran-containing therapeutics highlights the importance of this scaffold. Notable examples include certain anticancer agents and HIV protease inhibitors where the tetrahydropyran unit is a key structural feature. [8][9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [3]* Fire Safety: The compound has a flash point of 95 °C, indicating it is a combustible liquid. Keep away from open flames, sparks, and other sources of ignition.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If swallowed, seek medical attention. [3]* Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward synthesis and the desirable physicochemical properties imparted by the tetrahydropyran moiety make it an attractive component for the design of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and a discussion of its potential applications, offering a solid foundation for researchers and drug development professionals seeking to utilize this compound in their work.

References

- Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PMC. [Link]

- This compound. (n.d.). 2a biotech. [Link]

- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108). (n.d.).

- Ethanol, 2,2'-[[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]imino]bis- - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

- 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108). (n.d.).

- 12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. [Link]

- INFRARED SPECTROSCOPY (IR). (n.d.). [Link]

- interpreting infra-red spectra. (n.d.). Chemguide. [Link]

- C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. (2025, November 11). [Link]

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). Organic Chemistry Tutor. [Link]

- Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- - Optional[MS (GC)]. (n.d.). SpectraBase. [Link]

- Ethyl 4H-Pyran-4-one-2-carboxyl

- Predicted 1 H NMR spectra of the ethanol molecule. (n.d.).

- Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PMC. [Link]

- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig

- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2021, September 3). Semantic Scholar. [Link]

- A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. (2024, July 16). RSC Advances. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. 4677-18-3 CAS MSDS (2-(TETRAHYDRO-PYRAN-4-YL)-ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4677-18-3 | this compound - AiFChem [aifchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 9. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS 4677-18-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(Tetrahydro-2H-pyran-4-yl)ethanol, CAS number 4677-18-3. It details the compound's physicochemical properties, outlines a standard laboratory-scale synthesis protocol, and explores its applications as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. The guide is structured to deliver not only factual data but also practical insights into its synthesis and handling, grounded in established chemical principles.

Compound Identification and Profile

This compound, also known as 4-(2-Hydroxyethyl)tetrahydropyran, is a heterocyclic organic compound. It features a saturated six-membered tetrahydropyran (THP) ring substituted at the 4-position with a 2-hydroxyethyl group. This bifunctional nature—a stable, non-aromatic cyclic ether and a primary alcohol—makes it a valuable intermediate in the synthesis of more complex molecular architectures. The tetrahydropyran motif is a common feature in numerous natural products and pharmacologically active molecules, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1]

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: 4-(2-Hydroxyethyl)tetrahydropyran, Tetrahydro-2H-pyran-4-ethanol

-

CAS Number: 4677-18-3

-

Molecular Formula: C7H14O2

-

Molecular Weight: 130.18 g/mol

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a synthetic building block is critical for its effective use in experimental design. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | ~226 °C at 760 mmHg | [3] |

| Density | ~0.981 - 0.982 g/cm³ | [3] |

| Flash Point | ~95 °C | [3] |

| Storage Temperature | 2-8°C |

While detailed spectroscopic data (NMR, IR, MS) are typically confirmed by the end-user for each batch, the expected spectral features include:

-

¹H NMR: Signals corresponding to the methylene protons on the THP ring, a characteristic multiplet for the proton at the C4 position, and signals for the two methylene groups of the hydroxyethyl side chain, including a triplet for the terminal CH2OH group. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: Six distinct signals for the six unique carbon atoms in the aliphatic region.

-

IR Spectroscopy: A prominent broad absorption band in the region of 3300-3400 cm⁻¹ characteristic of the O-H stretching of the primary alcohol, along with C-H stretching bands around 2850-2950 cm⁻¹ and a C-O stretching band for the ether linkage around 1090 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) at m/z 130, with fragmentation patterns corresponding to the loss of water and cleavage of the side chain.

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the reduction of a corresponding carboxylic acid ester, namely ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. This method is efficient and utilizes a powerful, non-selective reducing agent to ensure complete conversion of the ester to the primary alcohol.

Experimental Protocol: Reduction of Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Causality: The choice of Lithium aluminum hydride (LiAlH₄) as the reducing agent is based on its high reactivity, which is necessary for the challenging reduction of a carboxylic ester to a primary alcohol. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the reactants and its stability in the presence of the strong reducing agent. The reaction is initiated at 0°C to control the initial exothermic reaction and then brought to reflux to ensure the reaction proceeds to completion.[2] The aqueous workup with sodium hydroxide is designed to quench the excess LiAlH₄ and precipitate the aluminum salts, allowing for easy filtration and isolation of the desired product.[2]

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium aluminum hydride (LiAlH₄, 1.05 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: The flask is cooled to 0°C in an ice bath. A solution of ethyl 2-(tetrahydropyran-4-yl)acetate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux and stirred overnight to ensure complete conversion.[2]

-

Quenching: The mixture is cooled again in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 5N aqueous solution of sodium hydroxide. This procedure results in the formation of a granular white precipitate of aluminum salts.[2]

-

Workup and Isolation: The suspension is filtered through a pad of Celite or diatomaceous earth. The filter cake is washed with additional THF or diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous potassium carbonate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[2] This typically yields the target compound, this compound, as a colorless liquid with high purity.[2] Further purification, if necessary, can be achieved by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a functionalized building block in organic synthesis. The presence of a primary alcohol allows for a wide range of subsequent chemical transformations.

Role as a Linker/Spacer: The hydroxyethyl side chain can be readily modified, for example, through etherification, esterification, or conversion to an amine or halide. This allows the tetrahydropyran core to be incorporated into larger molecules as a non-polar, flexible linker. In drug discovery, such linkers are crucial for connecting a pharmacophore to another functional group, an antibody (in antibody-drug conjugates), or a degrader moiety (in PROTACs). While a related compound, 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, is explicitly mentioned as a PROTAC linker, the underlying principle of using a stable heterocyclic core with a reactive handle applies.[]

Caption: Role as a bifunctional linker in molecular assembly.

Incorporation into Bioactive Scaffolds: The tetrahydropyran ring is a bioisostere for other cyclic systems and can be used to modulate the physicochemical properties of a lead compound. Its introduction can increase solubility, reduce planarity, and alter metabolic profiles, which are key considerations in the optimization phase of drug development. The pyran scaffold is found in a wide array of natural products and synthetic drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][5] For example, pyran derivatives have been investigated as Toll-like receptor 7 agonists and as cannabinoid receptor CB2 agonists.[6]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

General Handling: Use in a well-ventilated area or a fume hood.[7][8] Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

-

Fire Safety: The compound is a combustible liquid. Keep away from open flames, hot surfaces, and other sources of ignition.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7][8] For skin contact, wash off with plenty of soap and water.[7][8] If inhaled, move to fresh air.[7][10] Seek medical attention if symptoms persist.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis, combined with the dual functionality of a stable heterocyclic ring and a reactive primary alcohol, makes it an important tool for medicinal chemists and organic synthesis researchers. Its application as a building block allows for the systematic modification of molecular structures to enhance pharmacokinetic and pharmacodynamic properties, underscoring its utility in the development of novel therapeutics.

References

- SAFETY DATA SHEET. (n.d.).

- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.

- 2-(TETRAHYDRO-PYRAN-4-YL)-ETHANOL | 4677-18-3. (n.d.). ChemicalBook.

- 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL. (n.d.). Echemi.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- 4677-18-3(2-(TETRAHYDRO-PYRAN-4-YL)-ETHANOL) Product Description. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2021, December 25). Fisher Scientific.

- (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9. (n.d.). ChemicalBook.

- 2-(tetrahydro-2H-pyran-3-yl)ethanol - Safety Data Sheet. (n.d.). ChemicalBook.

- 2 - (Tetrahydro - 2H - pyran - 4 - yl)ethanol, CAS No. 4677-18-3. (n.d.). iChemical.

- CAS 2162-31-4 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. (n.d.). BOC Sciences.

- This compound. (n.d.). Sigma-Aldrich.

- Pyran derivatives and their preparation. (n.d.). Google Patents.

- Production method for tetrahydro-2h-pyran derivative. (2017, October 11). Google Patents.

- Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). PMC - NIH.

- 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. (n.d.). NIST WebBook.

- (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | CAS: 14774-37-9. (n.d.). finetech industry limited.

- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.).

- Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PMC - NIH.

- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022, July 19). PubMed Central.

- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(TETRAHYDRO-PYRAN-4-YL)-ETHANOL | 4677-18-3 [chemicalbook.com]

- 3. 2 - (Tetrahydro - 2H - pyran - 4 - yl)ethanol, CAS No. 4677-18-3 - iChemical [ichemical.com]

- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. leap.epa.ie [leap.epa.ie]

- 10. 2-(tetrahydro-2H-pyran-3-yl)ethanol - Safety Data Sheet [chemicalbook.com]

(Tetrahydro-2H-pyran-4-yl)methanol synthesis route

An In-Depth Technical Guide to the Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol

Authored by: Gemini, Senior Application Scientist

Abstract

(Tetrahydro-2H-pyran-4-yl)methanol, CAS No. 14774-37-9, is a pivotal building block in modern medicinal chemistry and materials science.[1][2] Its saturated heterocyclic structure is a common motif in a variety of pharmaceutical agents, where it serves to improve physicochemical properties such as solubility and metabolic stability.[3][4] This guide provides an in-depth analysis of the prevalent synthetic routes to this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis to inform process development and scale-up for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery. Its non-planar, saturated nature allows for precise three-dimensional positioning of substituents, while the ether oxygen can act as a hydrogen bond acceptor, influencing molecular conformation and target binding. (Tetrahydro-2H-pyran-4-yl)methanol (THPM) provides a versatile handle—a primary alcohol—for further chemical elaboration, making it a key starting material for compounds such as CB2 cannabinoid receptor agonists and Toll-like receptor 7 (TLR7) agonists for treating viral hepatitis.[3] The selection of an optimal synthetic route to THPM is therefore a critical decision, balancing factors of yield, purity, cost, safety, and scalability.

Primary Synthesis Route: Reduction of Carboxylic Acid Esters

The most direct and widely cited laboratory-scale synthesis of THPM involves the reduction of a 4-substituted tetrahydropyran carbonyl compound. The reduction of the corresponding ethyl ester, ethyl tetrahydro-2H-pyran-4-carboxylate, using a powerful hydride-donating agent is particularly effective and high-yielding.

Mechanistic Rationale: The Role of Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which allows for the complete reduction of the ester to the primary alcohol under mild conditions.

-

Expertise & Causality: The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to yield an intermediate aldehyde. The aldehyde is immediately reduced further by a second equivalent of hydride to form an alkoxyaluminate salt. An aqueous workup then protonates the alkoxide to yield the final product, (tetrahydro-2H-pyran-4-yl)methanol. The use of a highly polar aprotic solvent like tetrahydrofuran (THF) is critical as it effectively solvates the lithium cation and is stable to the reducing agent. The reaction is initiated at 0°C to control the initial, highly exothermic addition of LiAlH₄.

Visualized Workflow: Ester Reduction

Caption: Experimental workflow for the LiAlH₄ reduction of ethyl tetrahydro-2H-pyran-4-carboxylate.

Detailed Experimental Protocol: LiAlH₄ Reduction

This protocol is adapted from a well-established procedure yielding the target compound in high purity.[3][5]

-

Inert Atmosphere: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Suspension: Charge the flask with lithium aluminum hydride (4.0 g, 104 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

-

Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

-

Substrate Addition: Slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) in THF dropwise via the dropping funnel, ensuring the internal temperature remains below 5°C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0°C for 1 hour. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Quenching: Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate (20 mL). (Caution: Highly exothermic, gas evolution) .

-

Workup: Slowly add 10% aqueous sodium hydroxide (NaOH) solution. The mixture will become a granular precipitate.

-

Stirring: Continue stirring the resulting mixture for an additional 30 minutes.

-

Filtration: Filter the mixture through a pad of diatomaceous earth (Celite) to remove the aluminum salts. Wash the filter cake with additional THF.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.[3]

| Parameter | Value | Source |

| Starting Material | Ethyl tetrahydro-2H-pyran-4-carboxylate | [5] |

| Product | (Tetrahydro-2H-pyran-4-yl)methanol | [5] |

| Yield | 3.9 g (96%) | [3][5] |

| Appearance | Colorless Oil | [1][3] |

| Purity (GC) | ≥ 97% | [1] |

Alternative Synthesis Route: Catalytic Hydrogenation

For industrial-scale production, catalytic hydrogenation presents a more cost-effective and safer alternative to using stoichiometric, pyrophoric metal hydrides like LiAlH₄. This pathway typically involves the reduction of an unsaturated pyran precursor or the corresponding aldehyde/ester under hydrogen pressure.

Rationale and Advantages

Catalytic transfer hydrogenation or direct hydrogenation using H₂ gas are common industrial practices.[6] The choice of catalyst (e.g., Palladium, Platinum, Raney Nickel) is crucial for efficiency and selectivity.

-

Trustworthiness & Scalability: This method avoids the hazards and complex workup associated with LiAlH₄. Catalysts are used in small amounts and can often be recycled. The process is more amenable to continuous flow reactors, a significant advantage for large-scale manufacturing. For example, 3,4-dihydro-2H-pyran can be readily hydrogenated to tetrahydropyran using a metal catalyst like Raney-Nickel or Palladium.[7] A similar strategy can be applied to a 4-substituted precursor.

Visualized Reaction Scheme: Catalytic Hydrogenation

Caption: General scheme for the synthesis of THPM via catalytic hydrogenation of the corresponding aldehyde.

Conceptual Protocol: Catalytic Hydrogenation

While a specific, detailed public-domain protocol for this exact transformation is less common than the LiAlH₄ route, the following represents a standard approach based on established principles of catalytic hydrogenation.[6][8]

-

Reactor Setup: Charge a high-pressure hydrogenation vessel (autoclave) with the starting material (e.g., Tetrahydro-2H-pyran-4-carbaldehyde), a suitable solvent (e.g., methanol, ethanol), and the catalyst (e.g., 5% Pd/C, 5-10% w/w).

-

Inerting: Seal the vessel and purge several times with nitrogen, followed by hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen (e.g., 30-50 psi) and heat to the desired temperature (e.g., 50-80°C).[9]

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or periodic sampling and analysis (GC, LC-MS).

-

Workup: Upon completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

-

Isolation: Filter the reaction mixture to remove the catalyst. The catalyst can be retained for potential reuse.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation if necessary.

Comparative Analysis of Synthesis Routes

The choice between these primary routes depends heavily on the scale of production and available resources.

| Feature | Route 1: LiAlH₄ Reduction | Route 2: Catalytic Hydrogenation |

| Starting Material | Ester or Carboxylic Acid | Aldehyde, Ester, or Unsaturated Precursor |

| Key Reagents | LiAlH₄ (stoichiometric) | H₂ gas, Metal Catalyst (catalytic) |

| Typical Yield | Very High (e.g., 96%)[3][5] | Good to Excellent (75-95%)[9] |

| Scalability | Poor; hazardous on large scale | Excellent; standard industrial process |

| Safety Concerns | Pyrophoric reagent, exothermic quench | Flammable H₂ gas, high pressure |

| Workup | Complex; involves quenching and filtration of salts | Simple; catalyst filtration |

| Cost | High reagent cost (LiAlH₄) | Lower; catalyst is recyclable |

| Ideal Application | Laboratory / Bench-scale synthesis | Pilot Plant / Industrial Manufacturing |

Product Characterization

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

| Technique | Expected Data for (Tetrahydro-2H-pyran-4-yl)methanol |

| ¹H NMR | (400 MHz, DMSO-d₅) δ 4.46 (bs, 1H, -OH), 3.82 (dd, 2H), 3.25-3.22 (m, 4H), 1.62-1.52 (m, 3H), 1.18-1.04 (m, 1H).[3] |

| Molecular Formula | C₆H₁₂O₂[5][10] |

| Molecular Weight | 116.16 g/mol [5][10] |

| Boiling Point | 110 °C @ 20 mmHg[1] |

| Appearance | Colorless to slightly yellow clear liquid[1] |

Conclusion

The synthesis of (Tetrahydro-2H-pyran-4-yl)methanol can be effectively achieved through several pathways, with the reduction of ester derivatives via lithium aluminum hydride being the preferred method for high-yield laboratory synthesis. For industrial applications, catalytic hydrogenation offers a safer, more scalable, and cost-effective alternative. The selection of a specific route should be guided by a thorough evaluation of the required scale, safety infrastructure, economic constraints, and desired purity of the final product. This guide provides the foundational knowledge for researchers and process chemists to make informed decisions in the synthesis of this critical chemical intermediate.

References

- Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC - NIH. (n.d.).

- Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template - PubMed. (n.d.).

- (Tetrahydro-2H-pyran-4-yl)methanol (14774-37-9) 's Synthetic route - LookChem. (n.d.).

- EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents. (n.d.).

- Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. (n.d.).

- 3,4-Dihydro-2H-pyran synthesis - Organic Chemistry Portal. (n.d.).

- Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.).

- (tetrahydro-2h-pyran-4-yl)methanol (C6H12O2) - PubChemLite. (n.d.).

- (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem - NIH. (n.d.).

- Hydrogenation of Pyran Derivatives. IV. The Skeletal Rearrangement in the Gas-phase Dehydration of Tetrahydropyran-2-methanol - Oxford Academic. (n.d.).

- Tetrahydropyran 2 methanol - mzCloud. (n.d.).

- Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 - J&K Scientific LLC. (n.d.).

- WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents. (n.d.).

- Organocatalytic clean synthesis of densely functionalized 4H-pyrans by bifunctional tetraethylammonium 2-(carbamoyl)benzoate usi - Semantic Scholar. (n.d.).

- Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation - Catalysis Science & Technology (RSC Publishing). (n.d.).

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]

- 8. Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | CAS: 14774-37-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

physical properties of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

An In-depth Technical Guide to the Physical Properties of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No. 4677-18-3). Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer insights into the causality behind the compound's physicochemical behavior. We will explore its molecular structure, detail its key physical constants, and present standardized protocols for their experimental verification. The significance of this compound often lies in its role as a versatile intermediate in organic synthesis, particularly within pharmaceutical manufacturing.[1][2] This guide serves as an authoritative resource, grounding all claims in verifiable data and established scientific principles to support its application in a laboratory and development setting.

Molecular Structure and Physicochemical Rationale

This compound is a heterocyclic compound featuring a saturated six-membered pyran ring substituted at the C4 position with an ethanol group. Its molecular formula is C7H14O2.[3] The structure contains two key functional groups that dictate its physical properties: a primary alcohol (-OH) and an ether linkage (-O-) within the tetrahydropyran ring.

The presence of the hydroxyl group is paramount. It allows the molecule to act as both a hydrogen bond donor and acceptor, leading to strong intermolecular hydrogen bonding. These forces are significantly stronger than the dipole-dipole or van der Waals forces that would be present in an analogous molecule without the hydroxyl group. Consequently, this compound exhibits a relatively high boiling point and viscosity for its molecular weight. The ether oxygen in the pyran ring also contributes to the molecule's polarity and can act as a hydrogen bond acceptor, influencing its solubility in protic solvents.

Caption: Molecular structure of this compound.

Core Physical Properties

The essential physical data for this compound are summarized below. These values are critical for reaction setup, purification process design, and safety assessments.

| Property | Value | Source |

| CAS Number | 4677-18-3 | [3] |

| Molecular Formula | C7H14O2 | [3] |

| Molecular Weight | 130.18 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 226 °C (at 760 mmHg) | [3][4] |

| Density | 0.981 - 0.982 g/cm³ | [3][4] |

| Flash Point | 95 °C | [3][4] |

| Vapor Pressure | 0.017 mmHg (at 25 °C) | [4] |

| Storage Temperature | 2-8 °C | [3] |

Experimental Protocols for Property Verification

To ensure data integrity, physical properties must be determined using standardized, verifiable methods. The following section outlines the protocols for measuring the key physical constants of a liquid sample like this compound. This workflow validates the data through rigorous experimental practice.

Caption: General workflow for the experimental characterization of a liquid compound.

Boiling Point Determination via Distillation

The boiling point is a fundamental property indicative of a substance's volatility and is directly influenced by the strength of its intermolecular forces.

-

Objective: To determine the boiling point of the sample at atmospheric pressure.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips.

-

Protocol:

-

Place a volume of this compound into a round-bottom distillation flask along with several boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the liquid.

-

Begin heating the flask gently.

-

Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This stable temperature is the boiling point.

-

Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a pressure correction (e.g., using a nomograph) should be applied for standardization.

-

-

Causality: The high boiling point of 226 °C is a direct result of the strong hydrogen bonding enabled by the terminal hydroxyl group, which requires significant thermal energy to overcome.[3][4]

Density Measurement

Density is a measure of mass per unit volume and is useful for substance identification and for converting between mass and volume.

-

Objective: To accurately measure the density of the liquid sample.

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, or a digital density meter.

-

Protocol (using a Pycnometer):

-

Clean and thoroughly dry the pycnometer, then measure its mass (m1).

-

Fill the pycnometer with the sample, ensuring no air bubbles are present, and thermostat it to a specific temperature (e.g., 20 °C or 25 °C).

-

Measure the mass of the filled pycnometer (m2).

-

Calculate the mass of the sample by subtraction (m_sample = m2 - m1).

-

Density is calculated by dividing the mass of the sample by the known volume of the pycnometer (ρ = m_sample / V).

-

-

Trustworthiness: This gravimetric method is highly accurate and self-validating, as it relies on fundamental measurements of mass and volume. The reported density of ~0.98 g/cm³ is consistent with a molecule containing oxygen atoms and a hydrocarbon framework.[3][4]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a highly sensitive property used for identifying and assessing the purity of substances.

-

Objective: To measure the refractive index of the sample at a specified temperature and wavelength.

-

Apparatus: An Abbe refractometer with a sodium lamp (D-line, 589 nm) and a temperature-controlled water bath.

-

Protocol:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of this compound to the lower prism.

-

Close the prisms and allow the sample to reach thermal equilibrium (typically 20 °C).

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

-

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential. Users should always consult the full Safety Data Sheet (SDS) before use.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[3][7] The recommended storage temperature is between 2-8°C.[3]

-

Hazards: Based on data for similar compounds, it should be handled with care to avoid contact with skin and eyes.[7]

Conclusion

This compound is a polar, high-boiling point liquid whose physical properties are dominated by the presence of a hydroxyl group capable of strong hydrogen bonding. The data and protocols presented in this guide provide the necessary foundation for its safe and effective use in research and development. Understanding the interplay between its molecular structure and its macroscopic properties allows scientists to better predict its behavior in chemical reactions, purification schemes, and formulation processes.

References

- This compound, CAS No. 4677-18-3. iChemical. [Link]

- 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. NIST WebBook. [Link]

- Pyran derivatives and their preparation.

- Production method for tetrahydro-2h-pyran derivative.

- Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH. [Link]

- Refractive index of C2H5OH (Ethanol). RefractiveIndex.INFO. [Link]

- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Amerigo Scientific. [Link]

- (Oxan-4-yl)methanol | C6H12O2. PubChem - NIH. [Link]

- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig

- Tetrahydro-2H-pyran-4-ol. Georganics. [Link]

- 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-. NIST WebBook. [Link]

- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.

- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Comput

- Refractive Index Of Ethanol W

Sources

- 1. 2-(TETRAHYDRO-PYRAN-4-YL)-ETHANOL | 4677-18-3 [chemicalbook.com]

- 2. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

- 3. 4677-18-3 CAS MSDS (2-(TETRAHYDRO-PYRAN-4-YL)-ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2 - (Tetrahydro - 2H - pyran - 4 - yl)ethanol, CAS No. 4677-18-3 - iChemical [ichemical.com]

- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 6. refractiveindex.info [refractiveindex.info]

- 7. fishersci.com [fishersci.com]

2-(Tetrahydro-2H-pyran-4-yl)ethanol molecular weight

An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)ethanol: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The tetrahydropyran (THP) motif is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its influence on physicochemical properties such as solubility and metabolic stability.[1] This document details the fundamental properties, validated synthetic protocols, analytical characterization, and key applications of this compound, with a focus on its utility for researchers, chemists, and professionals in drug development. The primary objective is to furnish a reliable, in-depth resource that combines theoretical knowledge with practical, field-proven insights.

Core Physicochemical & Structural Data

A foundational understanding of a chemical reagent begins with its core physicochemical properties. These parameters govern its behavior in reactions, its storage requirements, and its analytical profile. This compound is a colorless liquid whose identity is established by the molecular formula C7H14O2 and a precise molecular weight of 130.18 g/mol .[2]

| Property | Value | Source(s) |

| Molecular Weight | 130.18 g/mol | [2] |

| Molecular Formula | C7H14O2 | [2] |

| CAS Number | 4677-18-3 | [2][3] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 226 °C | [2] |

| Density | 0.981 g/mL | [2] |

| Flash Point | 95 °C | [2] |

| Recommended Storage | 2-8 °C | [2] |

| Synonyms | (4-HYDROXYETHYL)TETRAHYDROPYRAN, 4-(2-Hydroxyethyl)tetrahydro-2H-pyran, Tetrahydro-2H-pyran-4-ethanol | [2] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly and efficiently achieved through the reduction of a corresponding ester, such as ethyl 2-(tetrahydropyran-4-yl)acetate. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH4) ensures a high-yield conversion of the ester functional group to a primary alcohol.[3] This method is robust and scalable for laboratory purposes.

Experimental Workflow: LiAlH4 Reduction

The diagram below outlines the critical stages of the synthesis, from reactant preparation to final product isolation.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Trustworthiness Insight: Each step in this protocol is designed for maximum yield and safety. The slow, dropwise addition at 0 °C is critical for controlling the highly exothermic reaction between LiAlH4 and the ester. The specific quenching procedure with ether followed by aqueous base is a standard and reliable method (Fieser workup) for safely neutralizing excess hydride and precipitating aluminum salts for easy filtration.

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.0 eq) in anhydrous tetrahydrofuran (THF). In a separate flask, dissolve ethyl 2-(tetrahydropyran-4-yl)acetate (1.0 eq) in anhydrous THF.[3]

-

Reaction Initiation: Cool the LiAlH4 suspension to 0 °C using an ice bath. Slowly add the ester solution dropwise to the stirred suspension.[3]

-

Reaction Completion: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Allow the reaction to proceed overnight to ensure full conversion.[3]

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously add ether, followed by the dropwise addition of a 5N sodium hydroxide solution until a white precipitate forms, indicating the complete quenching of excess LiAlH4 and complexed aluminum species.[3]

-

Isolation: Filter the resulting suspension to remove the inorganic salts.

-

Purification: Dry the filtrate over an anhydrous drying agent like potassium carbonate, filter again, and concentrate the solvent using a rotary evaporator. This procedure typically yields the target compound, tetrahydropyran-4-ethanol, as a colorless liquid with high purity.[3]

Applications in Drug Development & Organic Synthesis

While this compound is not typically an active pharmaceutical ingredient itself, it serves as a crucial intermediate and structural motif in the synthesis of more complex molecules.[3] The pyran ring is a common feature in a vast array of bioactive natural products and synthetic drugs.[1][4]

Key Contributions to Molecular Design:

-

Scaffold Hopping & Bioisosterism: The THP ring can act as a bioisostere for other cyclic systems, such as piperidine or cyclohexane, allowing chemists to modulate properties like basicity, lipophilicity, and hydrogen bonding potential while maintaining a core three-dimensional shape for receptor binding.

-

Improved Pharmacokinetics: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, often improving aqueous solubility compared to its carbocyclic analogue. This modification can be a critical strategy for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

Synthetic Handle: The primary alcohol of this compound provides a versatile reactive site for further chemical elaboration. It can be readily converted into other functional groups (e.g., esters, ethers, halides, amines) to link the THP moiety to a larger molecular framework.

The strategic incorporation of this building block is a valuable tool for medicinal chemists aiming to fine-tune the properties of lead compounds.

Analytical Characterization Workflow

Ensuring the identity and purity of a synthesized compound is a cornerstone of scientific integrity. A multi-technique approach is required for the unambiguous characterization of this compound.

Caption: Standard workflow for the analytical validation of the title compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the number and environment of protons. For this compound, one would expect to see characteristic signals for the methylene protons on the pyran ring (typically in the 1.2-4.0 ppm range), the ethyl side chain protons, and a signal for the hydroxyl proton which may be broad and of variable chemical shift. For the related compound (tetrahydro-2H-pyran-4-yl)methanol, signals for the ring protons appear between 1.04 and 3.82 ppm.[5]

-

¹³C NMR: This analysis confirms the carbon skeleton of the molecule. Seven distinct carbon signals would be expected, corresponding to the five unique carbons of the substituted pyran ring and the two carbons of the ethanol side chain.

-

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this method confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 130.18.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol group. The C-O stretching of the ether within the pyran ring would also be visible, typically around 1050-1150 cm⁻¹.

Safety & Handling

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific, dedicated Safety Data Sheet (SDS) for CAS 4677-18-3 should always be consulted, general precautions can be derived from data on analogous compounds like other flammable alcohols and ethers.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7] Keep the container tightly closed when not in use.[6][8]

-

Fire Safety: The compound has a flash point of 95 °C and should be kept away from heat, sparks, open flames, and other ignition sources.[2][6][8] Use appropriate fire extinguishers (e.g., CO2, dry chemical, or foam) in case of a fire.[7]

-

First Aid:

-

Eyes: In case of contact, immediately rinse eyes cautiously with water for several minutes.[7][8]

-

Skin: Wash off with soap and plenty of water.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7][9]

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7]

-

Conclusion

This compound is a well-defined and synthetically accessible building block with a molecular weight of 130.18 g/mol . Its value lies not in its own bioactivity, but in its role as a versatile intermediate for introducing the functionally significant tetrahydropyran moiety into complex target molecules. The robust synthesis, clear analytical profile, and strategic utility in modifying pharmacokinetic properties make it an important tool in the arsenal of chemists engaged in drug discovery and advanced organic synthesis. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research setting.

References

- Google Patents. "EP3228617A1 - Production method for tetrahydro-2h-pyran derivative". Patents.google.com. Accessed January 7, 2026.

- ResearchGate. "Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials". Researchgate.net. Accessed January 7, 2026. [Link]

- PubMed Central. "Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations". Ncbi.nlm.nih.gov. Accessed January 7, 2026. [Link]

- Organic Chemistry Portal. "Tetrahydropyran synthesis". Organic-chemistry.org. Accessed January 7, 2026. [Link]

- ScienceDirect. "Synthesis of new pyran and pyranoquinoline derivatives". Sciencedirect.com. Accessed January 7, 2026. [Link]

- Cheméo. "Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2)". Chemeo.com. Accessed January 7, 2026. [Link]

- ResearchGate. "Description of 2H-pyran synthesis". Researchgate.net. Accessed January 7, 2026. [Link]

- MDPI. "Recent Advances in the Synthesis of 2H-Pyrans". Mdpi.com. Accessed January 7, 2026. [Link]

- Georganics. "Tetrahydro-2H-pyran-4-ol - High purity". Georganics.cz. Accessed January 7, 2026. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4677-18-3 CAS MSDS (2-(TETRAHYDRO-PYRAN-4-YL)-ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-(TETRAHYDRO-PYRAN-4-YL)-ETHANOL | 4677-18-3 [chemicalbook.com]

- 4. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. leap.epa.ie [leap.epa.ie]

- 9. 2-(tetrahydro-2H-pyran-3-yl)ethanol - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

Introduction: The Significance of Foundational Physicochemical Data in Drug Discovery

In the landscape of modern drug development and materials science, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. These characteristics, including boiling point and density, are not merely data points; they are critical descriptors that influence a compound's behavior from synthesis and purification to formulation and in vivo performance. This guide provides a detailed examination of 2-(tetrahydro-2H-pyran-4-yl)ethanol, a heterocyclic alcohol of interest due to the prevalence of the tetrahydropyran (THP) moiety in numerous biologically active molecules.[1][2][3][4] The THP scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[4][5] A precise understanding of the physical properties of its derivatives, such as this compound, is therefore essential for researchers and scientists in the field.

This document will provide the experimentally determined boiling point and density of this compound, followed by a comprehensive, step-by-step guide to the laboratory procedures for accurately measuring these values. The methodologies are presented with a focus on scientific integrity, providing the causality behind experimental choices to ensure robust and reproducible results.

Core Physicochemical Properties of this compound

The fundamental physical constants of a compound serve as a benchmark for its purity and identity.[6][7] For this compound (CAS No: 4677-18-3), the boiling point and density are key parameters for its handling, purification, and application in further synthetic or formulation work.

| Property | Value | Conditions |

| Boiling Point | 226.048 °C | at 760 mmHg |

| Density | 0.982 g/cm³ | Not specified |

The data presented is a compilation from publicly available chemical databases.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8][9] For high-boiling liquids like this compound, a precise determination is crucial for purification via distillation and for assessing its thermal stability.[10][11] The Siwoloboff method is a reliable micro-technique for determining the boiling point of small quantities of a liquid.[12][13][14]

Methodology: Boiling Point Determination by the Siwoloboff Method

This micro-method is advantageous as it requires a minimal amount of the sample.[15] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure.[16]

Step-by-Step Protocol:

-

Sample Preparation: A small sample of this compound (approximately 0.5 mL) is placed into a small-diameter test tube (fusion tube).

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end downwards.

-

Apparatus Assembly: The fusion tube is attached to a calibrated thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The entire assembly is immersed in a heating bath (e.g., a Thiele tube filled with high-boiling silicone oil) to ensure uniform heating.[14]

-

Observation: The bath is heated gently. Initially, a slow stream of bubbles will emerge from the capillary tube as the air inside expands. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.

-

Boiling Point Identification: Once a continuous stream of bubbles is evident, the heating is stopped. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn into the capillary tube.[8][12] This is the point where the external pressure overcomes the vapor pressure of the sample.

-

Verification: The procedure should be repeated to ensure the result is reproducible.

Causality of Experimental Choices:

-

Use of a heating bath: Ensures gradual and uniform temperature increase, preventing superheating of the liquid.

-

Inverted capillary tube: Traps a small amount of air and vapor, acting as a manometer to indicate when the sample's vapor pressure equals the atmospheric pressure.

-

Observing on cooling: This provides a more accurate reading than observing at the point of vigorous boiling, as the system is closer to equilibrium.

Caption: Workflow for Boiling Point Determination via Siwoloboff Method.

Experimental Determination of Density

Density, the mass per unit volume, is a fundamental property that is indicative of a substance's purity and composition. In pharmaceutical sciences, density is critical for formulation development, manufacturing processes, and quality control.[17] A pycnometer provides a highly precise method for determining the density of a liquid by accurately measuring a fixed volume of it.[18]

Methodology: Density Determination Using a Pycnometer

This method relies on the principle of determining the mass of a precisely known volume of the liquid.

Step-by-Step Protocol:

-

Pycnometer Preparation: A clean, dry pycnometer with its stopper is accurately weighed on an analytical balance (m_pyc).

-

Sample Filling: The pycnometer is filled with this compound. The stopper, which has a fine capillary, is inserted, forcing any excess liquid out. This ensures the pycnometer holds a precise and reproducible volume.

-

Equilibration and Weighing: The outside of the pycnometer is carefully dried, and it is allowed to equilibrate to a constant temperature (e.g., in a water bath). It is then weighed again (m_pyc+sample).

-

Calibration with Water: The pycnometer is emptied, cleaned, and filled with deionized water. The same procedure of filling, equilibrating, and weighing is followed (m_pyc+water). The temperature of the water is recorded.

-

Calculation:

-

Mass of the sample (m_sample) = (m_pyc+sample) - m_pyc

-

Mass of water (m_water) = (m_pyc+water) - m_pyc

-

Volume of the pycnometer (V_pyc) = m_water / ρ_water (where ρ_water is the known density of water at the recorded temperature).

-

Density of the sample (ρ_sample) = m_sample / V_pyc

-

Causality of Experimental Choices:

-

Use of a pycnometer with a capillary stopper: This design allows for the precise filling to a constant volume, minimizing measurement errors.[18]

-

Temperature equilibration: The density of liquids is temperature-dependent; therefore, maintaining a constant temperature is crucial for accuracy.

-

Calibration with water: Water is used as a standard because its density at various temperatures is well-documented and accurately known.

Caption: Workflow for Density Determination using a Pycnometer.

Significance for Researchers and Drug Development Professionals

The accurate determination of the boiling point and density of this compound has several implications for its use in research and development:

-

Purity Assessment: A sharp boiling point is a good indicator of a substance's purity. Any deviation from the established value may suggest the presence of impurities.[7]

-

Process Development and Scale-Up: Knowledge of the boiling point is essential for designing purification protocols such as distillation, especially at a larger scale. It informs the selection of appropriate conditions (temperature and pressure) to avoid thermal degradation.

-

Formulation Science: The density of a compound is a critical parameter in the formulation of liquid dosage forms, as it affects the concentration and uniformity of the active pharmaceutical ingredient (API) or excipient in the final product.[17] In the context of drug development, molecules like this compound could be investigated as excipients or starting materials for more complex APIs.[19][20] The physical properties of such components can significantly influence the stability, bioavailability, and manufacturing ease of a drug product.[17][21]

-

Chemical Synthesis: As a synthetic building block, its physical properties guide its handling and reaction setup.[2] For instance, its relatively high boiling point suggests low volatility at room temperature, simplifying its manipulation in the laboratory.

References

- Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der Deutschen Chemischen Gesellschaft, 19(1), 795–796.

- Nichols, L. (2022). Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.

- Scribd. (n.d.). Determination of The Boiling Point by The Siwoloboff Method.

- Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.

- Simple Distillation and Boiling Point Determination. (n.d.).

- Density Determination by Pycnometer. (n.d.).

- 1 density determination by pycnometer. (n.d.).

- Scribd. (n.d.). Density Measurement Using Pycnometer.

- ResearchGate. (n.d.). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale.

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives.

- European Pharmaceutical Review. (2013). The central role of excipients in drug formulation.

- Prambanan Kencana. (n.d.). Role and Function of Excipient in Drug Formulation.

- University of Utah. (2008). Pycnometer.

- Scribd. (n.d.). Density Determination by Pycnometer.

- Boiling point: Significance and symbolism. (2025).

- JoVE. (2020). Boiling Points.

- Boiling Point and Distilling Range Test. (n.d.).

- DC Fine Chemicals. (2024). Excipients: What they are and their importance in the pharmaceutical industry.

- Yunyi Instrument. (n.d.). Electronic Density Meter Operation manual.

- BOILING POINT DETERMINATION. (n.d.).

- JoVE. (2020). Boiling Points.

- NIH. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.

- YouTube. (2022). Measurement Process with the EasyDens Digital Density Meter.

- California Air Resources Board. (2019). PROCEDURE FOR THE DETERMINATION OF DENSITY OF LIQUID FUELS BY DIGITAL DENSITY METER.

- Drawell. (n.d.). How does a Density Meter Work?.

- Determination of Density with the PAAR Digital Density Meter. (n.d.).

- IJCRT.org. (n.d.). Role and Significance of Excipients in Pharmaceutical Formulations: A Comprehensive Review.

- Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021).

- Quora. (2021). What is the relationship between boiling point elevation and pharmacology?.

- Prime Process Safety Center. (n.d.). Boiling Point Test.

- ResearchGate. (2025). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point.

- NIH. (n.d.). Thermodynamic Studies for Drug Design and Screening.

- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.).

- NIH. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Boiling point: Significance and symbolism [wisdomlib.org]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 13. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. che.utah.edu [che.utah.edu]

- 19. colorcon.com [colorcon.com]

- 20. dcfinechemicals.com [dcfinechemicals.com]

- 21. Role and Function of Excipient in Drug Formulation [prb.co.id]

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)ethanol: Commercial Availability, Synthesis, and Applications for Drug Development Professionals

This compound (CAS No. 4677-18-3) is a saturated heterocyclic alcohol that has emerged as a valuable building block for researchers in drug discovery and materials science. Its structure features a tetrahydropyran (THP) ring, a motif frequently incorporated into bioactive molecules to enhance physicochemical properties. Unlike its aromatic counterparts, the sp³-rich, non-planar THP scaffold offers an escape from the "flatland" of traditional aromatic-heavy drug candidates, often leading to improved solubility, metabolic stability, and novel intellectual property. This guide provides a comprehensive overview of its commercial availability, details a robust laboratory-scale synthesis, explores its applications, and outlines critical safety and handling protocols.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective application in synthesis and formulation. The compound is a stable, high-boiling liquid at room temperature, possessing a desirable balance of hydrophilicity from the alcohol and ether functionalities and lipophilicity from its hydrocarbon backbone.

| Property | Value | Source(s) |

| CAS Number | 4677-18-3 | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | [3] |

| Molecular Weight | 130.18 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Boiling Point | 226.05 °C at 760 mmHg (Predicted) | N/A |

| Density | ~1.0 g/cm³ (Predicted) | N/A |

| IUPAC Name | 2-(Oxan-4-yl)ethanol | N/A |

Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers, catering to both academic research and industrial-scale needs. Purity levels are typically high (≥95-98%), suitable for most synthetic applications without further purification. When procuring this reagent, researchers should consider supplier turnaround time, available quantities, and the completeness of provided analytical data, such as Certificates of Analysis (CoA).

| Supplier | Example Catalog Number | Purity | Notes |

| Sigma-Aldrich (Merck) | CDS003889 | ≥97% | Available in various research quantities.[2] |

| BLDpharm | BD138665 | 97% | Offers competitive pricing for bulk quantities.[5] |

| ChemicalBook | CB5182734 | 98% | Aggregates multiple suppliers and provides pricing information.[1] |

| AstaTech | 29668 | ≥95% | Specializes in building blocks for pharmaceutical R&D.[1] |

| Wuxi InterpiPharm | N/A | ≥97% | A key supplier for custom synthesis and scale-up.[1] |

| FDC Chemical | FDC-013892 | ≥98% | Provides API intermediates and organic synthesis reagents.[6] |

Synthesis and Manufacturing: A Practical Laboratory Protocol

While commercially available, an in-house synthesis of this compound may be required for specific research needs, such as isotopic labeling. A reliable and high-yielding route involves the reduction of a commercially available carboxylic acid ester, ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. This transformation is a cornerstone of organic synthesis, typically employing a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from ester to target alcohol.

Detailed Experimental Protocol

Reaction: Reduction of Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate with LiAlH₄

Materials:

-

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (1 eq.)

-

Lithium aluminum hydride (LiAlH₄, 1.5 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Suspend LiAlH₄ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0°C using an ice-water bath.

-

Addition of Ester: Dissolve ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (1 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add the following reagents dropwise:

-

'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

-

'X' mL of 15% aqueous NaOH.

-

'3X' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

-